molecular formula C5H10ClF3N2O B1401595 (R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride CAS No. 1146699-58-2

(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride

Cat. No.: B1401595
CAS No.: 1146699-58-2
M. Wt: 206.59 g/mol
InChI Key: GDTKAFYBAAISCN-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chemical compound that features a trifluoromethyl group, an amide group, and an amino group. The presence of the trifluoromethyl group imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5,5,5-trifluoropentanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.

    Reductive Amination: The ketone undergoes reductive amination with an appropriate amine to form the corresponding amine derivative.

    Amidation: The amine derivative is then reacted with an acyl chloride or anhydride to form the amide.

    Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-5,5,5-trifluoropentanamide hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5,5,5-trifluoropentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

®-2-Amino-5,5,5-trifluoropentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-5,5,5-trifluoropentanamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-4,4,4-trifluorobutanamide hydrochloride
  • ®-2-Amino-6,6,6-trifluorohexanamide hydrochloride

Uniqueness

®-2-Amino-5,5,5-trifluoropentanamide hydrochloride is unique due to its specific chain length and the position of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

(2R)-2-amino-5,5,5-trifluoropentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H2,10,11);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTKAFYBAAISCN-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743632
Record name 5,5,5-Trifluoro-D-norvalinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146699-58-2
Record name 5,5,5-Trifluoro-D-norvalinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Reactant of Route 2
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Reactant of Route 3
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Reactant of Route 4
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Reactant of Route 5
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride
Reactant of Route 6
(R)-2-Amino-5,5,5-trifluoropentanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.